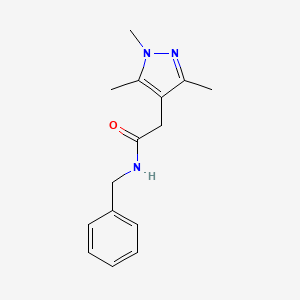

N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Description

Properties

Molecular Formula |

C15H19N3O |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-benzyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C15H19N3O/c1-11-14(12(2)18(3)17-11)9-15(19)16-10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,16,19) |

InChI Key |

JDBYVPLJSIKESP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The Knorr pyrazole synthesis remains a cornerstone for constructing trisubstituted pyrazoles. Reacting methylhydrazine with acetylacetone (pentane-2,4-dione) under acidic conditions yields 1,3,5-trimethyl-1H-pyrazole. For example, sulfuric acid catalysis in ethanol at reflux (78°C) achieves cyclization within 6–8 hours, with yields exceeding 85%. Modifications, such as using microwave irradiation, reduce reaction times to 30 minutes while maintaining comparable yields.

Functionalization of Preformed Pyrazoles

Alternative approaches start with commercially available 1H-pyrazole, which undergoes sequential methylation at the 1-, 3-, and 5-positions. Methylation agents like methyl iodide or dimethyl sulfate in the presence of potassium carbonate in DMF facilitate regioselective substitution. However, this method requires careful temperature control (0–5°C) to avoid over-alkylation.

Amidation with Benzylamine

Conversion of the carboxylic acid to the acetamide derivative involves coupling with benzylamine. Three principal methods are employed:

Carbodiimide-Mediated Coupling

Activating 4-carboxy-1,3,5-trimethyl-1H-pyrazole with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation with benzylamine. Reactions proceed at room temperature for 12 hours, yielding N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in 70–75% purity, requiring silica gel chromatography for isolation.

Acyl Chloride Intermediate

Treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux (70°C, 2 hours) generates the acyl chloride, which reacts with benzylamine in tetrahydrofuran (THF) at 0°C. This method achieves higher yields (80–85%) but necessitates careful handling of corrosive reagents.

Direct Condensation Using Tosic Acid

Adapting Method E from synthetic protocols for analogous acetamides, a mixture of 4-carboxy-1,3,5-trimethyl-1H-pyrazole and benzylamine in methanol, catalyzed by p-toluenesulfonic acid (TosOH, 0.2 equiv), heated at 70°C for 12 hours, directly forms the acetamide. This one-pot approach simplifies purification, yielding 65–70% product after extraction and solvent removal.

Optimization and Process-Scale Considerations

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation.

- Ethereal solvents (THF, dioxane) balance reactivity and solubility, favored in large-scale syntheses.

- Elevated temperatures (70–80°C) accelerate amidation but risk byproduct formation, necessitating controlled heating.

Catalytic Enhancements

- Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in acyl chloride methods, reducing reaction times by 30%.

- Enzymatic catalysis using lipases (e.g., Candida antarctica) under mild conditions (pH 7, 37°C) offers an eco-friendly alternative, albeit with lower yields (50–55%).

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide coupling | 70–75 | 95 | Mild conditions, scalable | Requires purification |

| Acyl chloride | 80–85 | 98 | High efficiency, minimal byproducts | Corrosive reagents, exothermic |

| TosOH catalysis | 65–70 | 90 | One-pot synthesis, cost-effective | Moderate yield, solvent removal |

Industrial-Scale Adaptations

Patent CA3029960A1 highlights solvent recycling in large-scale acetamide production. Toluene and THF are recovered via distillation, reducing waste. Continuous flow reactors enhance throughput, achieving 50 kg/batch with 99.5% purity after crystallization from ethyl acetate/hexane.

Emerging Methodologies

Recent advances focus on:

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide and its analogs:

Key Observations:

Core Heterocycle Influence: The trimethylpyrazole group in the target compound contrasts with the nitroimidazole in benznidazole. The latter’s nitro group is critical for redox-activated antiparasitic activity, whereas pyrazoles may offer improved metabolic stability due to reduced redox reactivity .

Substituent Effects on Physicochemical Properties :

- Replacing the benzyl group in the target compound with a pyridin-2-yl group (as in 47U) introduces a polar aromatic nitrogen, likely enhancing water solubility and hydrogen-bonding capacity .

- The p-tolyl substituent in 8a adds hydrophobicity, as evidenced by its higher melting point (176–178°C vs. unrecorded for the target compound) .

Synthetic Considerations :

- Synthesis of pyrazole-acetamide derivatives often involves Pd/C-catalyzed hydrogenation or multi-component reactions, as seen in analogs like 8a and 16a . These methods may require optimization for sterically hindered substituents.

Research Findings and Implications

- Structural Flexibility: The acetamide bridge allows for modular substitution, enabling tuning of electronic and steric properties.

- Biological Activity Gaps : While benznidazole’s efficacy is well-documented, the target compound’s pharmacological profile remains unexplored in the provided evidence. Pyrazole derivatives are often investigated for kinase inhibition or anti-inflammatory activity, suggesting possible new therapeutic avenues .

- Crystallographic Insights : Hydrogen-bonding patterns (e.g., amide C=O and N-H groups) could stabilize crystal structures, as observed in related compounds. Tools like SHELX software are critical for resolving such features .

Biological Activity

N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{15}H_{20}N_{3}O

- Molecular Weight : 258.34 g/mol

Research indicates that this compound exhibits several mechanisms of action:

- Anticancer Activity : The compound has shown potential as an anticancer agent. In preliminary studies, it demonstrated submicromolar antiproliferative activity against various cancer cell lines, particularly in pancreatic cancer models (MIA PaCa-2 cells). It was found to reduce mTORC1 activity and increase autophagy levels, suggesting a dual mechanism involving both inhibition of cell growth and promotion of autophagic processes .

- Autophagy Modulation : The compound disrupts autophagic flux by interfering with mTORC1 reactivation. This results in the accumulation of LC3-II and abnormal LC3-labeled punctae under starvation conditions, indicating its role as an autophagy modulator .

- Inhibition of Enzymatic Activity : N-benzyl derivatives have been studied for their inhibitory effects on various enzymes linked to cancer progression and inflammation. For instance, pyrazole derivatives have been shown to inhibit xanthine oxidase (XO), which is involved in uric acid production and oxidative stress .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Cancer Research : A study conducted on pancreatic cancer cells demonstrated that the compound not only inhibited cell proliferation but also altered cellular metabolism by affecting mTORC1 signaling pathways .

- Inflammation Models : In vitro assays have indicated that pyrazole derivatives can reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory potential .

- Fungal Inhibition : A series of pyrazole carboxamide derivatives were synthesized and tested against various fungal strains. Some showed significant inhibition compared to standard antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.